An In-depth Technical Guide to the Core of Choerospondin
An In-depth Technical Guide to the Core of Choerospondin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choerospondin, a dietary flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. Isolated from Choerospondias axillaris, this natural compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and α-glucosidase inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure of Choerospondin, a summary of its quantitative biological data, detailed experimental protocols for its isolation, and an exploration of its modulation of key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure of Choerospondin
Choerospondin is chemically identified as 5,7-dihydroxy flavanone-4'-β-D-glucoside. It is a flavonoid glycoside, meaning it consists of a flavonoid aglycone (naringenin) bonded to a glucose molecule.
Molecular Formula: C₂₁H₂₂O₁₀[1]
CAS Number: 81202-36-0[1]
Synonyms: Naringenin 7-O-glucoside, Prunin
IUPAC Name: (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one 7-O-β-D-glucopyranoside
The core structure of Choerospondin consists of a flavanone (B1672756) backbone, characterized by a three-ring system (A, B, and C rings). The glucose moiety is attached at the 7th position of the A ring. The stereochemistry at the C2 position of the C ring is typically (S).
Quantitative Biological Data
While much of the existing research has focused on extracts of Choerospondias axillaris, some studies have begun to quantify the biological activities of its constituent compounds. The following table summarizes the available quantitative data related to the biological activities of extracts containing Choerospondin. It is important to note that these values may not be representative of pure Choerospondin and should be interpreted with caution. Further studies on the isolated compound are required to determine its specific potency.
| Biological Activity | Assay | Test Substance | IC₅₀ / EC₅₀ Value | Reference |
| Antioxidant Activity | DPPH radical scavenging | Proanthocyanidins extract from C. axillaris peels | 164 ± 7 µg/mL | [2] |
| Antioxidant Activity | ABTS radical scavenging | Proanthocyanidins extract from C. axillaris peels | 154 ± 6 µg/mL | [2] |
| Cellular Antioxidant Activity | Caco-2 cells (with PBS wash) | Proanthocyanidins extract from C. axillaris peels | EC₅₀ = 38.9 ± 2.1 µg/mL | [2] |
| Cellular Antioxidant Activity | Caco-2 cells (without PBS wash) | Proanthocyanidins extract from C. axillaris peels | EC₅₀ = 10.2 ± 1.4 µg/mL | [2] |
| α-Glucosidase Inhibition | in vitro assay | Ethanolic extract of Hyophorbe lagenicaulis leaves | IC₅₀ = 41.25 ± 1.25 µg/mL | [3] |
| Anti-inflammatory Activity | NO release inhibition in RAW264.7 cells | Compound 51 (synthetic NF-κB inhibitor) | IC₅₀ = 3.1 ± 1.1 µM | [2] |
| Anti-inflammatory Activity | NF-κB transcriptional inhibition | Compound 51 (synthetic NF-κB inhibitor) | IC₅₀ = 172.2 ± 11.4 nM | [2] |
Experimental Protocols
Isolation of Flavonoids from Choerospondias axillaris
The following protocol describes a general method for the extraction of total flavonoids from Choerospondias axillaris, which can be further purified to isolate Choerospondin.
Objective: To extract total flavonoids from the plant material of Choerospondias axillaris using percolation.[1]
Materials and Reagents:
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Dried and powdered plant material of Choerospondias axillaris
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Ethanol (B145695) (60%)
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Percolator
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Filter paper
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Rotary evaporator
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Spectrophotometer
Procedure:
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Preparation of Plant Material: The plant material (e.g., bark) is dried and ground into a fine powder to increase the surface area for extraction.
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Percolation:
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Concentration: The collected percolate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
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Quantification: The total flavonoid content in the extract is determined spectrophotometrically.
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Further Purification (General Steps):
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The crude flavonoid extract can be subjected to column chromatography using silica (B1680970) gel or Sephadex LH-20.
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Elution with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) will separate the different flavonoid components.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing Choerospondin are pooled, and the solvent is evaporated.
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Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
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Signaling Pathway Modulation
Preliminary studies suggest that compounds within Choerospondias axillaris, including flavonoids like Choerospondin, exert their biological effects by modulating key intracellular signaling pathways, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Total flavonoids from Choerospondias axillaris have been shown to modulate this pathway.
Caption: Proposed mechanism of NF-κB pathway inhibition by Choerospondin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. The pathway typically involves a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK, p38, JNK). Proanthocyanidin extracts from Choerospondias axillaris peels have been found to attenuate the phosphorylation of key components of this pathway, including ERK and p38 MAPK.
Caption: Proposed modulation of the MAPK signaling pathway by Choerospondin.
Conclusion
Choerospondin presents a promising scaffold for the development of novel therapeutic agents. Its multifaceted biological activities, coupled with its natural origin, make it a compelling subject for further investigation. This technical guide provides a consolidated resource of the current knowledge on Choerospondin, with the aim of facilitating future research and development efforts. A deeper understanding of its specific quantitative bioactivities, refined isolation and synthesis protocols, and precise molecular mechanisms of action will be crucial in unlocking its full therapeutic potential.
